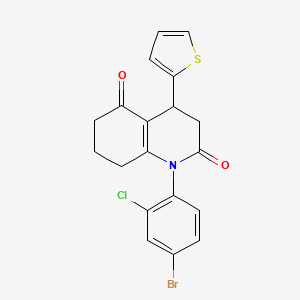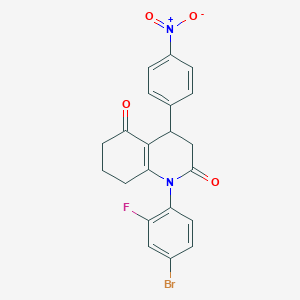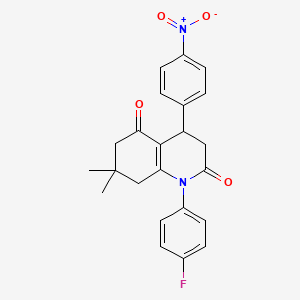![molecular formula C17H30N2O6 B4300923 1-C-(5-methyl-6-oxo-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)pentitol](/img/structure/B4300923.png)
1-C-(5-methyl-6-oxo-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)pentitol
Vue d'ensemble
Description
1-C-(5-methyl-6-oxo-7-propyl-1,3-diazatricyclo[3311~3,7~]dec-2-yl)pentitol is a complex organic compound characterized by its unique tricyclic structure
Méthodes De Préparation
The synthesis of 1-C-(5-methyl-6-oxo-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)pentitol involves multiple steps, starting with the preparation of the tricyclic core. The synthetic route typically includes the following steps:
Formation of the Tricyclic Core: The tricyclic core is synthesized through a series of cyclization reactions involving appropriate precursors.
Functional Group Modifications:
Final Assembly: The final step involves the attachment of the pentitol moiety to the tricyclic core under specific reaction conditions.
Analyse Des Réactions Chimiques
1-C-(5-methyl-6-oxo-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)pentitol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methyl and propyl positions, using reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-C-(5-methyl-6-oxo-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)pentitol has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of 1-C-(5-methyl-6-oxo-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)pentitol involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
1-C-(5-methyl-6-oxo-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)pentitol can be compared with other similar compounds, such as:
1-C-(6-Oxo-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)pentitol: This compound has a similar tricyclic structure but differs in the substitution pattern, which can lead to different chemical and biological properties.
Indole Derivatives: Compounds like indole-3-acetic acid and its derivatives share some structural similarities and are known for their diverse biological activities.
The uniqueness of this compound lies in its specific tricyclic structure and the presence of the pentitol moiety, which contribute to its distinct chemical and biological properties.
Propriétés
IUPAC Name |
5-methyl-2-(1,2,3,4,5-pentahydroxypentyl)-7-propyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O6/c1-3-4-17-8-18-6-16(2,15(17)25)7-19(9-17)14(18)13(24)12(23)11(22)10(21)5-20/h10-14,20-24H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFAHZOLLZVOOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC12CN3CC(C1=O)(CN(C2)C3C(C(C(C(CO)O)O)O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3-CHLOROPHENYL)FORMAMIDO]-3-(3,4-DIMETHOXYPHENYL)PROPANOIC ACID](/img/structure/B4300843.png)
![7-chloro-6-fluoro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B4300848.png)
![3-(4-TERT-BUTYLPHENYL)-3-[(3-METHOXYPHENYL)FORMAMIDO]PROPANOIC ACID](/img/structure/B4300860.png)
![3-(4-TERT-BUTYLPHENYL)-3-[2-(4-METHYLPHENOXY)ACETAMIDO]PROPANOIC ACID](/img/structure/B4300868.png)


![7,7-DIMETHYL-4-PHENYL-1-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE](/img/structure/B4300887.png)
![dimethyl 5-amino-7-(2-fluorophenyl)-2-methyl-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B4300891.png)

![[4-(1-ADAMANTYL)PIPERAZINO][3-CHLORO-5-(2-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE](/img/structure/B4300909.png)
![3-(4-Tert-butylphenyl)-3-{[(4-tert-butylphenyl)carbonyl]amino}propanoic acid](/img/structure/B4300914.png)
![7-chloro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-6-yl acetate](/img/structure/B4300930.png)
![Methyl 4-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate](/img/structure/B4300941.png)

